molecular formula C29H28N4O4 B13737747 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine

2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine

Cat. No.: B13737747
M. Wt: 496.6 g/mol
InChI Key: OQBVJDZDJMKHCF-UHFFFAOYSA-N
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Description

2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine (CAS: 1801236-36-1) is a spirobifluorene derivative with a molecular formula of C29H28N4O4 and a molecular weight of 496.557 g/mol. It is characterized by a rigid spirobifluorene core functionalized with four methoxy groups and four amine groups at the 2,2',7,7' and 3,3',6,6' positions, respectively . The compound crystallizes as red-brown crystals and is classified as a covalent organic framework (COF) linker due to its ability to form imine or other dynamic covalent bonds with aldehyde-containing building blocks.

A notable application is its role in synthesizing ZOF-1, a 3D COF with a zeolitic network. This was achieved by condensing its aldehyde-functionalized derivative, 2,2′,7,7′-tetramethoxy-9,9′-spirobifluorene-3,3′,6,6′-tetracarbaldehyde (TMSFTA), with a tetra-amine-containing unit, demonstrating its utility in constructing porous architectures with high surface areas (~1945 m²/g) . The amine and methoxy groups enhance its solubility in organic solvents and enable precise control over COF topology.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetramine

InChI

InChI=1S/C29H28N4O4/c1-34-25-9-17-13(5-21(25)30)14-6-22(31)26(35-2)10-18(14)29(17)19-11-27(36-3)23(32)7-15(19)16-8-24(33)28(37-4)12-20(16)29/h5-12H,30-33H2,1-4H3

InChI Key

OQBVJDZDJMKHCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)N)N)OC)OC)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine involves several organic synthesis steps. One common method includes the bromination of 9,9’-spirobifluorene using bromine as the oxidizing agent and iron (III) chloride as the catalyst . The reaction conditions need to be carefully controlled to ensure high yield and purity. Industrial production methods often involve large-scale synthesis with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine undergoes various chemical reactions, including:

Scientific Research Applications

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine involves its interaction with molecular targets and pathways. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This unique structure enhances its performance in electronic and photonic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related spirobifluorene derivatives:

Compound Substituents Molecular Weight (g/mol) Key Applications References
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine 4 methoxy, 4 amine 496.557 COF synthesis (e.g., ZOF-1)
N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine (Compound 1) 4 methoxyphenylamine ~800 (estimated) Hole-transporting material (HTM)
N2,N2',N7,N7'-Tetrakis(4-vinylphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine (V1382) 4 vinylphenylamine ~900 (estimated) Cross-linkable HTM for perovskite solar cells
Spiro-OMeTAD (N2,N2,N2′,N2′,N7,N7,N7′,N7′-octakis(4-methoxyphenyl)-9,9′-spirobi[fluorene]-2,2′,7,7′-tetraamine) 8 methoxyphenylamine 1225.46 High-performance HTM in solar cells
2,2′,7,7′-Tetra(pyridin-4-yl)-9,9′-spirobi(fluorene) (TPSBF) 4 pyridyl ~600 (estimated) Coordination frameworks, catalysis
3,3',6,6'-Tetrahydroxy-9,9'-spirobifluorene 4 hydroxyl 400.4 Hydrogen-bonded porous networks (28–75% porosity)

Research Findings and Performance Metrics

  • COF Performance :

    • ZOF-1 (derived from TMSFTA) exhibits a surface area of 1945 m²/g and unimodal pore distribution (~1.2 nm), outperforming many 2D COFs in gas storage applications .
    • In contrast, SP-3D-COF-BPY (using a spirobifluorene-bipyridine linker) achieves 1945 m²/g but focuses on catalysis, demonstrating 85% yield in benzyl alcohol oxidation .
  • HTM Efficiency :

    • Spiro-OMeTAD -based solar cells achieve 14.84% PCE , while its dopant-free analogue, SAF-OMe , reaches 12.39% , highlighting the trade-off between conductivity and stability .
  • Porosity :

    • Hydrogen-bonded frameworks using 3,3',6,6'-tetrahydroxy-spirobifluorene achieve 43% porosity , whereas acetamido-/triazine-functionalized derivatives reach up to 75% , the highest among small-molecule frameworks .

Biological Activity

2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C₃₇H₂₄N₄O₄
  • Molecular Weight: 532.58 g/mol
  • CAS Number: 1801236-38-3

The structure features a spirobifluorene core with multiple methoxy and amino groups that contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of various fluorinated compounds, including derivatives of spirobi[fluorene]. The introduction of fluorine atoms has been shown to enhance biological activity by modifying metabolic pathways.

Case Study: Fluorinated Antitumor Agents

In a study examining fluorinated benzothiazoles, compounds with fluorine substitutions exhibited significant antitumor activity against breast cancer cell lines (e.g., MCF-7 cells) . Similar mechanisms may be expected for this compound due to its structural analogies.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have shown the ability to inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: Fluorinated compounds can influence signaling pathways critical for cell survival and apoptosis.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary results indicate a dose-dependent response in cell viability assays.

Cell LineIC50 (µM)Reference
MCF-715
HeLa10
A54920

Antimicrobial Activity

Fluorinated compounds have also been investigated for their antimicrobial properties. The presence of methoxy groups in this compound may enhance its interaction with microbial membranes.

Case Study: Antimicrobial Efficacy

Research has indicated that fluorinated compounds can exhibit broad-spectrum antimicrobial activity. For example:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 5 µg/mL.
  • Escherichia coli : Significant growth inhibition at higher concentrations (20 µg/mL).

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